molecular formula C8H15ClN2O B1410486 N-(3-Pyrrolidinyl)cyclopropanecarboxamide hydrochloride CAS No. 1905483-77-3

N-(3-Pyrrolidinyl)cyclopropanecarboxamide hydrochloride

Cat. No. B1410486
M. Wt: 190.67 g/mol
InChI Key: TVSAXBHHTVQZSP-UHFFFAOYSA-N
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Description

“N-(3-Pyrrolidinyl)cyclopropanecarboxamide hydrochloride” is a chemical compound with the CAS Number: 1884705-03-6 . It has a molecular weight of 190.67 . The compound is a solid at room temperature .


Synthesis Analysis

The synthesis of compounds like “N-(3-Pyrrolidinyl)cyclopropanecarboxamide hydrochloride” often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “N-(3-Pyrrolidinyl)cyclopropanecarboxamide hydrochloride” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The compound also contains a cyclopropane carboxamide group . The InChI code for the compound is 1S/C8H14N2O.ClH/c11-8(6-1-2-6)10-7-3-4-9-5-7;/h6-7,9H,1-5H2,(H,10,11);1H/t7-;/m0./s1 .


Physical And Chemical Properties Analysis

“N-(3-Pyrrolidinyl)cyclopropanecarboxamide hydrochloride” is a solid at room temperature . It has a molecular weight of 190.67 . The compound should be stored at refrigerator temperatures .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) among others .

Future Directions

The future directions for research on “N-(3-Pyrrolidinyl)cyclopropanecarboxamide hydrochloride” and similar compounds could involve further exploration of their potential medicinal uses. The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Therefore, there is potential for the development of new drugs based on this structure.

properties

IUPAC Name

N-pyrrolidin-3-ylcyclopropanecarboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c11-8(6-1-2-6)10-7-3-4-9-5-7;/h6-7,9H,1-5H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSAXBHHTVQZSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyrrolidin-3-yl)cyclopropanecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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